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Compound of Interest

Compound Name: 2-Methyl-3-nitropyridine

Cat. No.: B124571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2-Methyl-3-nitropyridine. Due to the limited availability of directly published experimental

spectra for this specific compound, this document presents a detailed analysis based on

predicted data derived from analogous compounds and fundamental spectroscopic principles.

This guide is intended to serve as a valuable resource for the identification, characterization,

and utilization of 2-Methyl-3-nitropyridine in research and development.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-Methyl-3-
nitropyridine. These predictions are based on the analysis of closely related compounds,

including substituted pyridines and nitroaromatics, as well as established empirical rules and

computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Methyl-3-nitropyridine
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-4 ~8.2 - 8.4 dd
J(H4-H5) ≈ 8.0, J(H4-

H6) ≈ 1.5

H-5 ~7.4 - 7.6 dd
J(H5-H4) ≈ 8.0, J(H5-

H6) ≈ 4.5

H-6 ~8.6 - 8.8 dd
J(H6-H5) ≈ 4.5, J(H6-

H4) ≈ 1.5

2-CH₃ ~2.6 - 2.8 s -

Note: Predicted values are for a standard deuterated solvent such as CDCl₃ and are

referenced to TMS at 0.00 ppm. Actual experimental values may vary based on solvent,

concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for 2-Methyl-3-nitropyridine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~158 - 162

C-3 ~148 - 152

C-4 ~135 - 138

C-5 ~123 - 126

C-6 ~150 - 153

2-CH₃ ~23 - 26

Note: Predicted values are for a standard deuterated solvent such as CDCl₃.

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 2-Methyl-3-nitropyridine
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 C-H stretch (aromatic) Medium

2980 - 2850 C-H stretch (methyl) Medium

1600 - 1570 C=C stretch (aromatic ring) Medium-Strong

1540 - 1500 Asymmetric NO₂ stretch Strong

1480 - 1440 C=C stretch (aromatic ring) Medium-Strong

1360 - 1340 Symmetric NO₂ stretch Strong

850 - 750
C-H out-of-plane bend

(aromatic)
Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2-Methyl-3-nitropyridine is expected to exhibit absorption bands

corresponding to π → π* and n → π* electronic transitions within the aromatic system.

π → π transitions:* Strong absorption bands are anticipated in the range of 200-280 nm.

n → π transition:* A weaker absorption band, characteristic of the nitro group, is expected at

a longer wavelength, likely in the 300-350 nm region.

The exact position and intensity of these bands will be influenced by the solvent used for the

analysis.

Experimental Protocols
The following sections detail generalized experimental procedures for acquiring high-quality

spectroscopic data for 2-Methyl-3-nitropyridine.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of high-purity 2-Methyl-3-nitropyridine.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) containing tetramethylsilane

(TMS) as an internal standard (0.03% v/v).

Ensure the sample is fully dissolved by gentle vortexing or sonication.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

Spectral Width: 12-15 ppm, centered around 6 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-220 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K (25 °C).
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption line shapes.

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Perform peak picking to determine the chemical shifts of all signals.

IR Spectroscopy Protocol (ATR Method)
The Attenuated Total Reflectance (ATR) method is a convenient technique for solid samples.

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of solid 2-Methyl-3-nitropyridine onto the center of the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

After analysis, clean the crystal thoroughly.

UV-Vis Spectroscopy Protocol
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent

in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

Sample Preparation: Prepare a stock solution of 2-Methyl-3-nitropyridine of a known

concentration. From this, prepare a dilute solution (typically in the micromolar range) to

ensure the absorbance is within the linear range of the spectrophotometer (generally below

1.5).
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Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Place both cuvettes in the spectrophotometer.

Record the spectrum over a suitable wavelength range (e.g., 200-600 nm).

Identify the wavelength of maximum absorbance (λmax) for each peak.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for the spectroscopic analysis of 2-Methyl-3-nitropyridine.
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Caption: Experimental workflow for NMR spectroscopy.
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Caption: Experimental workflow for FT-IR spectroscopy using the ATR method.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-3-nitropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124571#spectroscopic-data-of-2-methyl-3-
nitropyridine-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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